molecular formula C7H11NO4 B8299517 4-Carboethoxy-3-methoxyazetidine-2-one

4-Carboethoxy-3-methoxyazetidine-2-one

Cat. No. B8299517
M. Wt: 173.17 g/mol
InChI Key: FVGAVYHEVCWXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04680391

Procedure details

To a solution of 1.4 g of 4-carboethoxy-3-methoxy-1-(p-methoxyphenyl)azetidin-2-one in 50 ml acetonitrile at 0° was added a solution of 8.23 g of cerric ammonium nitrate in 50 H2O over 3 minutes. After stirring at 0° for 1 hour the solution was poured into 200 ml of 10% sodium sulfite and extracted with 3×75 ml of ethyl acetate. The combined organic extracts were washed with 10% sodium sulfite and saturated sodium chloride solutions and dried over sodium sulfate. Filtration and evaporation gave an amber oil which was recrystallized from methylene chloride/hexane to give 700 mg of 4-carboethoxy-3-methoxyazetidine-2-one; m.p. 91°-92°.
Name
4-carboethoxy-3-methoxy-1-(p-methoxyphenyl)azetidin-2-one
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
8.23 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]1[N:9](C2C=CC(OC)=CC=2)[C:8](=[O:18])[CH:7]1[O:19][CH3:20])([O:3][CH2:4][CH3:5])=[O:2].[N+]([O-])([O-])=O.[NH4+].O.S([O-])([O-])=O.[Na+].[Na+]>C(#N)C>[C:1]([CH:6]1[NH:9][C:8](=[O:18])[CH:7]1[O:19][CH3:20])([O:3][CH2:4][CH3:5])=[O:2] |f:1.2,4.5.6|

Inputs

Step One
Name
4-carboethoxy-3-methoxy-1-(p-methoxyphenyl)azetidin-2-one
Quantity
1.4 g
Type
reactant
Smiles
C(=O)(OCC)C1C(C(N1C1=CC=C(C=C1)OC)=O)OC
Name
Quantity
8.23 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring at 0° for 1 hour the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×75 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with 10% sodium sulfite and saturated sodium chloride solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gave an amber oil which
CUSTOM
Type
CUSTOM
Details
was recrystallized from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC)C1C(C(N1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.